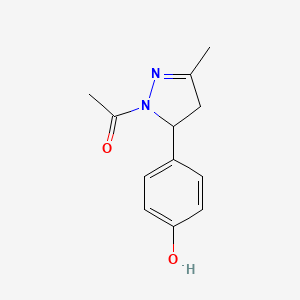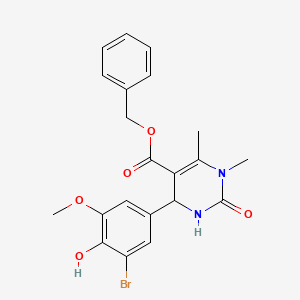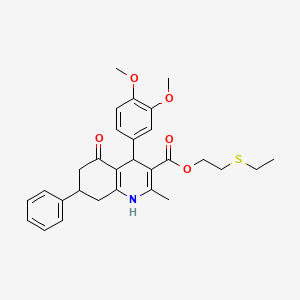
ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyran derivative that possesses a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate involves the inhibition of specific enzymes and proteins involved in the proliferation of cancer cells and microbial infections. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also possesses anti-inflammatory and antimicrobial activities, making it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate in lab experiments is its potent antitumor activity. The compound can be used as a lead compound for the development of new anticancer drugs. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate. One of the significant areas of research is the development of new derivatives of the compound with improved solubility and stability. Another area of research is the identification of new targets for the compound's activity, which can lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, the compound's potential applications in drug delivery systems and nanotechnology can also be explored.
In conclusion, ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate is a promising compound with potential applications in various fields of scientific research. Its potent antitumor, anti-inflammatory, and antimicrobial activities make it a promising candidate for the development of new therapeutic agents. Further research is needed to explore its full potential and overcome its limitations.
Synthesemethoden
The synthesis method of ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate involves the reaction of ethyl cyanoacetate, 2-thiophenecarbaldehyde, and malononitrile in the presence of sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation reaction, followed by a Michael addition and cyclization to form the desired pyran derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. The compound has been found to possess potent antitumor activity by inhibiting the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-2-phenyl-4-thiophen-2-yl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-23-19(22)16-15(14-9-6-10-25-14)13(11-20)18(21)24-17(16)12-7-4-3-5-8-12/h3-10,15H,2,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNFDAGTJPVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)


![3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)
![4-{4-[(diphenylacetyl)amino]benzoyl}phthalic acid](/img/structure/B5068578.png)
![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5068614.png)
![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
